1-isopropyl-1H-benzimidazole-2-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

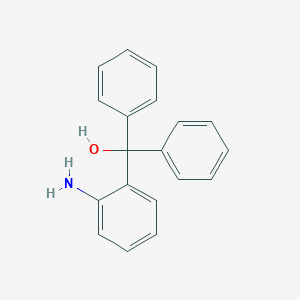

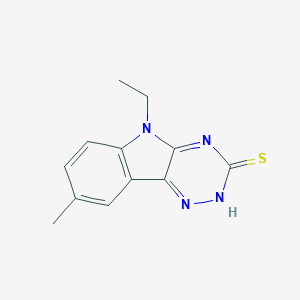

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a compound with the molecular formula C10H12N2O3S . It is a glutamate racemase (GR) inhibitor and is considered a promising candidate for developing antibacterial drugs .

Synthesis Analysis

The compound can be prepared by the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide .Molecular Structure Analysis

The molecular weight of 1-isopropyl-1H-benzimidazole-2-sulfonic acid is 240.28 g/mol . The InChI string representation of its structure isInChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) . Physical And Chemical Properties Analysis

The compound is a solid . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Applications De Recherche Scientifique

Coordination Chemistry and Properties

A comprehensive review by Boča, Jameson, and Linert (2011) on benzimidazole compounds, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, discusses their preparation procedures, properties, and the formation of complex compounds. This research highlights the versatility of benzimidazole compounds in forming various chemical structures and their potential applications in spectroscopy, magnetic properties, and electrochemical activity, suggesting a wide range of scientific and industrial applications for these compounds (Boča, Jameson, & Linert, 2011).

Biological and Electrochemical Activity

Ilyasov, Beloborodov, Selivanova, and Terekhov (2020) explore the antioxidant capacity of benzimidazole derivatives through ABTS/PP decolorization assays. This study elucidates the reaction pathways underlying these assays and discusses the specificity and relevance of oxidation products, highlighting the importance of benzimidazole compounds in developing antioxidant agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Anticancer Potential

Research on benzimidazole hybrids for anticancer potential reveals that these compounds, due to their structural resemblance to naturally occurring nitrogenous bases like purine, exhibit a broad range of biological activities. Akhtar et al. (2019) discuss the design strategies and mechanisms through which benzimidazole derivatives act as anticancer agents, including intercalation with DNA, inhibition of topoisomerases, and tubulin assembly, underscoring the scaffold's significance in developing targeted cancer therapies (Akhtar et al., 2019).

Therapeutic Potential

Babbar, Swikriti, and Arora (2020) review the therapeutic potential of benzimidazole, highlighting its application in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressant activities. This versatility demonstrates the benzimidazole nucleus's role in the development of new therapeutic compounds, suggesting a promising area for further research and drug development (Babbar, Swikriti, & Arora, 2020).

Propriétés

IUPAC Name |

1-propan-2-ylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZNPVDVEUJQJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-benzimidazole-2-sulfonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B366367.png)

![3-(4-Fluorophenyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B366383.png)

![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)

![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)

![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)

![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)

![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)